Cas no 3810-26-2 (3-phenylcyclopent-2-en-1-one)

3-phenylcyclopent-2-en-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-phenylcyclopent-2-en-1-one
- 2-cyclopenten-1-one, 3-phenyl-
- 3-Phenyl-2-cyclopenten-1-one
- 3-Phenyl-cyclopent-2-enone
- 6T9VKR9HHL
- SB36945
- NSC509
- DTXSID6063193
- Z1255492482
- 3-Phenylcyclopent-2-enone
- SCHEMBL731336
- EN300-106436
- DB-262479
- AKOS014320615
- MFCD11934406
- 3-phenyl-2-cyclopentenone
- CS-0308056
- STL227128
- AI3-14814
- 3-phenyl-cyclopent-2-en-1-one
- NSC-509
- UNII-6T9VKR9HHL
- NSC 509
- 3810-26-2
- DTXCID0039431
-
- MDL: MFCD11934406
- Inchi: InChI=1S/C11H10O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2
- InChI Key: UHTNKICWCQWOBM-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC(=O)CC2
Computed Properties
- Exact Mass: 158.0732
- Monoisotopic Mass: 158.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1A^2
- XLogP3: 1.7
Experimental Properties
- Density: 0.9711
- Melting Point: -23°C
- Boiling Point: 234.2°C (estimate)
- Flash Point: 91.8°C
- Refractive Index: 1.5440 (estimate)
- PSA: 17.07
- LogP: 2.43290
3-phenylcyclopent-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-106436-0.25g |
3-phenylcyclopent-2-en-1-one |
3810-26-2 | 95% | 0.25g |
$185.0 | 2023-10-28 | |
Enamine | EN300-106436-5.0g |
3-phenylcyclopent-2-en-1-one |
3810-26-2 | 95% | 5g |
$1490.0 | 2023-04-20 | |
eNovation Chemicals LLC | D967056-1g |
3-Phenyl-cyclopent-2-enone |
3810-26-2 | 95% | 1g |
$455 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0479-5g |
3-Phenyl-cyclopent-2-enone |
3810-26-2 | 97% | 5g |
¥13902.86 | 2025-01-21 | |
Enamine | EN300-106436-2.5g |
3-phenylcyclopent-2-en-1-one |
3810-26-2 | 95% | 2.5g |
$792.0 | 2023-10-28 | |
Alichem | A019110714-1g |
3-Phenylcyclopent-2-enone |
3810-26-2 | 95% | 1g |
$334.56 | 2023-09-02 | |
eNovation Chemicals LLC | D967056-250mg |
3-Phenyl-cyclopent-2-enone |
3810-26-2 | 95% | 250mg |
$240 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0479-250mg |
3-Phenyl-cyclopent-2-enone |
3810-26-2 | 97% | 250mg |
1263.58CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0479-50mg |
3-Phenyl-cyclopent-2-enone |
3810-26-2 | 97% | 50mg |
831.08CNY | 2021-05-08 | |
Enamine | EN300-106436-10.0g |
3-phenylcyclopent-2-en-1-one |
3810-26-2 | 95% | 10g |
$2886.0 | 2023-04-20 |
3-phenylcyclopent-2-en-1-one Related Literature
-
Andrew D. Cohen,Brett M. Showalter,Daniel A. Brady,Craig A. Kenesky,John P. Toscano Phys. Chem. Chem. Phys. 2003 5 1059
-
2. 142. Heterocyclic iso-π-electronic analogues of azuleneD. Leaver,J. Smolicz,W. H. Stafford J. Chem. Soc. 1962 740
-
Yuanyuan Zhou,Xianxiao Chen,Xiangxiang Ling,Weidong Rao Green Chem. 2019 21 5611
Additional information on 3-phenylcyclopent-2-en-1-one
Recent Advances in the Study of 3-Phenylcyclopent-2-en-1-one (CAS: 3810-26-2): A Comprehensive Research Brief
3-Phenylcyclopent-2-en-1-one (CAS: 3810-26-2) is a cyclopentenone derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, its mechanism of action in various biological pathways, and its potential as a lead compound for drug development. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its significance in current research and future directions.
One of the most notable advancements in the study of 3-phenylcyclopent-2-en-1-one is its application in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The researchers utilized molecular docking and in vitro assays to identify the structural features responsible for this activity, paving the way for the design of more selective and efficacious COX-2 inhibitors. These findings are particularly relevant given the ongoing demand for safer anti-inflammatory drugs with fewer side effects.
In addition to its anti-inflammatory properties, 3-phenylcyclopent-2-en-1-one has shown promise as an anticancer agent. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs exhibit significant cytotoxicity against a panel of cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway, with some derivatives also demonstrating the ability to inhibit angiogenesis. These results suggest that 3-phenylcyclopent-2-en-1-one could serve as a scaffold for the development of multitargeted anticancer therapies.
Another area of interest is the compound's potential in neurodegenerative disease research. A 2024 preprint on bioRxiv highlighted its neuroprotective effects in models of Alzheimer's disease. The study found that 3-phenylcyclopent-2-en-1-one derivatives could reduce amyloid-beta aggregation and mitigate oxidative stress in neuronal cells. These effects were attributed to the compound's ability to modulate key signaling pathways, including the Nrf2-ARE pathway, which plays a critical role in cellular defense mechanisms. While further validation is needed, these findings open new avenues for exploring its therapeutic potential in neurodegenerative disorders.
From a synthetic chemistry perspective, recent work has focused on developing more efficient and sustainable methods for producing 3-phenylcyclopent-2-en-1-one. A 2023 paper in Green Chemistry described a catalytic asymmetric synthesis route using organocatalysts, which offers higher yields and enantioselectivity compared to traditional methods. This advancement is particularly important for scaling up production while minimizing environmental impact, addressing a key challenge in the pharmaceutical industry.
In conclusion, the growing body of research on 3-phenylcyclopent-2-en-1-one (CAS: 3810-26-2) underscores its multifaceted potential in drug discovery and development. Its applications span anti-inflammatory, anticancer, and neuroprotective therapies, with ongoing studies continuing to uncover new biological activities and synthetic approaches. As researchers delve deeper into its mechanism of action and structure-activity relationships, this compound is poised to play an increasingly important role in the design of next-generation therapeutics. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in more complex disease models to facilitate its transition from bench to bedside.
3810-26-2 (3-phenylcyclopent-2-en-1-one) Related Products
- 1351658-65-5(8-(2-bromo-5-methoxybenzoyl)-1-oxa-4-thia-8-azaspiro4.5decane)
- 2680670-90-8(4-Ethyl-5-methyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)
- 1443342-28-6(Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate)
- 2229557-67-7(methyl 3-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}-2-hydroxypropanoate)
- 135352-68-0(5-(2-phenylethylidene)imidazolidine-2,4-dione)
- 2229329-23-9(3-(4-bromo-2-fluoro-6-methoxyphenyl)azetidin-3-ol)
- 18769-00-1(9H-Fluorene,9,9'-(dimethylsilylene)bis-)
- 1934519-58-0(1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone)
- 2094850-65-2(N-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl}prop-2-enamide)
- 2228346-67-4(1-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropylethan-1-amine)
